molecular formula C10H9FN2O2 B3253863 1H-Indazole-6-carboxylic acid, 5-fluoro-, ethyl ester CAS No. 2285-26-9

1H-Indazole-6-carboxylic acid, 5-fluoro-, ethyl ester

Cat. No.: B3253863
CAS No.: 2285-26-9
M. Wt: 208.19 g/mol
InChI Key: GDHYRBUNHUGRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indazole-6-carboxylic acid, 5-fluoro-, ethyl ester is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a fluorine atom at the 5-position and an ethyl ester group at the 6-carboxylic acid position. Indazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Indazole-6-carboxylic acid, 5-fluoro-, ethyl ester typically involves several steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1H-Indazole-6-carboxylic acid, 5-fluoro-, ethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various functionalized indazole derivatives with potential biological activities.

Scientific Research Applications

1H-Indazole-6-carboxylic acid, 5-fluoro-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has shown that indazole derivatives possess anti-inflammatory, anticancer, and antimicrobial properties, making them valuable in the development of new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Indazole-6-carboxylic acid, 5-fluoro-, ethyl ester involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to target proteins, such as enzymes or receptors, and modulate their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

1H-Indazole-6-carboxylic acid, 5-fluoro-, ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 5-fluoro-1H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-4-9-6(3-8(7)11)5-12-13-9/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHYRBUNHUGRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2C=NNC2=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Indazole-6-carboxylic acid, 5-fluoro-, ethyl ester

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